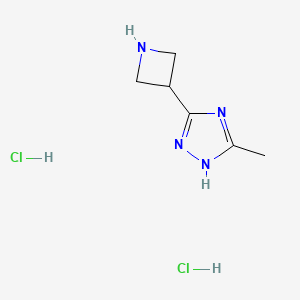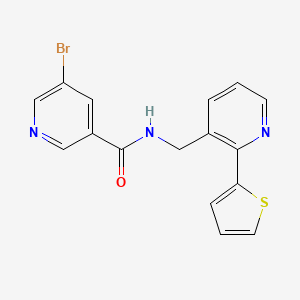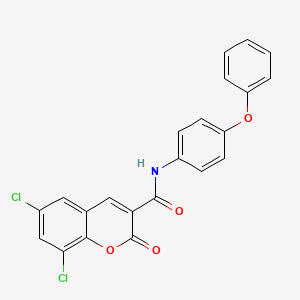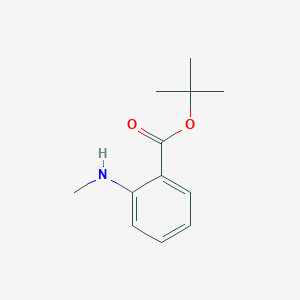
3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride” is a chemical compound with a molecular weight of 210.11 . It is stored at 4°C and is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H11N3.2ClH/c1-10-3-2-7(9-10)6-4-8-5-6;;/h2-3,6,8H,4-5H2,1H3;2*1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride” is a powder that is stored at 4°C . It has a molecular weight of 210.11 .Applications De Recherche Scientifique
Novel Triazole Derivatives
Triazole derivatives, including compounds similar to 3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride, have been extensively studied for their broad range of biological activities. These compounds are significant for the development of new drugs, with research highlighting their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Triazoles' versatility in structural variations allows for the exploration of new chemical entities and pharmaceuticals aimed at addressing emerging health challenges, such as antibiotic-resistant bacteria and neglected diseases (Ferreira et al., 2013).
Synthetic Routes for Triazoles
The importance of 1,2,3-triazoles in drug discovery is underscored by their stability and significant role in hydrogen bonding, making them key scaffolds in pharmaceutical chemistry. The azide-alkyne cycloaddition, facilitated by copper(I) catalysis, is a cornerstone in the synthesis of 1,4-disubstituted 1,2,3-triazoles, a reaction pivotal for constructing biologically active compounds. This eco-friendly and efficient synthetic route has propelled the exploration of 1,2,3-triazoles for therapeutic applications, highlighting the continuous need for innovative approaches to develop new biologically active triazoles (Kaushik et al., 2019).
Triazole Antifungals
The role of triazole derivatives extends into antifungal therapies, where compounds such as fluconazole, itraconazole, voriconazole, and posaconazole have been crucial in treating serious fungal infections. These antifungals demonstrate the therapeutic versatility of triazole compounds, offering effective treatment options against candidiasis, aspergillosis, and other fungal diseases. The ongoing development of triazole antifungals continues to address the challenge of drug resistance, underscoring the importance of triazole derivatives in clinical medicine (Zonios & Bennett, 2008).
Antibacterial and Antifungal Agents
Recent advances in azole derivatives highlight their potency as antibacterial and antifungal agents, with triazole and imidazole scaffolds being particularly significant. These compounds have been effective against a range of bacterial and fungal pathogens, including E. coli and C. albicans. The structure-activity relationship studies of azole derivatives provide valuable insights for synthesizing novel compounds with enhanced biological activities, addressing the urgent need for new antimicrobial agents (Emami et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-4-8-6(10-9-4)5-2-7-3-5;;/h5,7H,2-3H2,1H3,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIPXSDDUOFUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2969291.png)
![1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B2969292.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2969293.png)
![1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2969295.png)
![4-oxo-N-(thien-2-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2969296.png)

![N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2969300.png)
![methyl 2-[2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2969303.png)
![6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2969305.png)

![Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate](/img/structure/B2969308.png)

![5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2969310.png)
